molecular formula C14H15N B043358 2',3-Dimethyl-4-aminobiphenyl CAS No. 13394-86-0

2',3-Dimethyl-4-aminobiphenyl

Cat. No. B043358
CAS RN: 13394-86-0
M. Wt: 197.27 g/mol
InChI Key: HSQVHYANHDSFFI-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related compounds involves complex organic reactions, often resulting in compounds with enhanced fluorescence or specific structural features due to the introduction of N-phenyl substitutions. For instance, the synthesis of various stilbene derivatives demonstrates the effect of N-phenyl substitutions leading to a more planar ground-state geometry, significant for its impact on photochemical behavior (Yang, Chiou, & Liau, 2002). Another approach involves multi-component synthesis techniques to create polysubstituted benzene derivatives, illustrating the diverse synthetic strategies employed to generate complex organic molecules (Zhang, 2013).

Molecular Structure Analysis The molecular structure of related compounds is often elucidated through techniques such as X-ray crystallography, revealing intricate details about their geometry. For example, the structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile shows a molecule composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with a significant dihedral angle between the benzene rings (Zhang, 2013).

Scientific Research Applications

Application 1: Intestinal Carcinogenesis Study

  • Summary of the Application : This compound was used to induce intestinal carcinogenesis in male F344 rats for the study of dietary effects on cancer development .
  • Methods of Application : The rats were fed semipurified diets containing 15% corn bran or 7.5% lignin or a semipurified diet without these fibers (control diet). At 7 weeks of age, all animals, except vehicle-treated controls, were given subcutaneous injections of 50 mg 2’,3-Dimethyl-4-aminobiphenyl per kg body weight per week for 20 weeks .
  • Results or Outcomes : The incidence of colon tumors and colon tumor multiplicity were increased in rats fed the corn bran diet as compared to the tumor incidence and multiplicity in rats fed the control diet. The incidence of small intestinal tumors was slightly lower in rats fed the corn bran diet as compared to the incidence in rats fed the control diet .

Application 2: Prostatic Carcinogenesis Study

  • Summary of the Application : 2’,3-Dimethyl-4-aminobiphenyl was used to induce prostatic carcinogenesis in male F344 rats to study the modifying effects of dietary feeding of two estrogenic compounds, 4-tert-octylphenol (tOP) and benzyl butyl phthalate (BBP) .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available sources .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the available sources .

Application 3: DNA Adduct Induction Study

  • Summary of the Application : This compound has been shown to induce DNA adducts in a variety of organs in rodents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available sources .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the available sources .

Application 4: Antimutagenicity Study

  • Summary of the Application : The possible mechanisms of antimutagenicity against 4-nitroquinoline-N-oxide (a direct mutagen) and 3,2’-dimethyl-4-amino-biphenyl (an indirect mutagen) were examined in fermented soymilk prepared with a coculture of Streptococcus thermophilus and Bifidobacterium infantis .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available sources .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the available sources .

Application 5: Schiff Base Metal Complexes

  • Summary of the Application : Schiff bases are organic compounds synthesized from the condensation of a primary amine with a carbonyl group. They are regarded as an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms to form stable complexes .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available sources .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the available sources .

Application 6: DNA Adduct Induction Study

  • Summary of the Application : This compound has been shown to induce DNA adducts in a variety of organs in rodents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available sources .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the available sources .

Safety And Hazards

While specific safety and hazard information for 2’,3-Dimethyl-4-aminobiphenyl is not provided in the search results, it’s important to handle all chemicals with care. Avoid dust formation, ingestion, inhalation, and contact with skin or eyes . Always use personal protective equipment and ensure adequate ventilation when handling this compound .

Relevant Papers Several papers related to 2’,3-Dimethyl-4-aminobiphenyl were found . These papers could provide more detailed information about the compound and its applications. It’s recommended to review these papers for a more in-depth understanding of 2’,3-Dimethyl-4-aminobiphenyl.

properties

IUPAC Name

2-methyl-4-(2-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQVHYANHDSFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58109-32-3 (hydrochloride)
Record name 2',3-Dimethyl-4-aminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50158429
Record name 2',3-Dimethyl[biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3-Dimethyl-4-aminobiphenyl

CAS RN

13394-86-0
Record name 3,2′-Dimethyl-4-aminobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13394-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3-Dimethyl-4-aminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3-Dimethyl[biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
JH Weisburger - Cancer, 1971 - Wiley Online Library
Colon cancer in man almost certainly is induced by environmental factors, probably consumed with food. Except for one breed of hamsters, colon cancer is infrequent in laboratory or …
Number of citations: 327 acsjournals.onlinelibrary.wiley.com
KW Bock, G Schirmer - Mouse Liver Tumors: Relevance to Human Cancer …, 1987 - Springer
The role of glucuronidation and sulfation in the control of proximal and ultimate carcinogens is briefly reviewed. In accordance with the adopted practice of tumor risk assessment, data …
Number of citations: 16 link.springer.com
DB Clayson - British Journal of Cancer, 1953 - ncbi.nlm.nih.gov
… This is clearly inadequate as 2': 3-dimethyl-4-aminobiphenyl, which was found to be highly active by Walpole et al. (1952), contains a methyl substituent in the 2'-position. The …
Number of citations: 121 www.ncbi.nlm.nih.gov
JH Weisburger - … Research/Fundamental and Molecular Mechanisms of …, 2002 - Elsevier
The carcinogenic risk of aromatic amines in humans was first discovered when a physician related the occurrence of urinary bladder cancer to the occupation of his patients. They were …
Number of citations: 464 www.sciencedirect.com
LA Wheeler, JH Carter… - Proceedings of the …, 1975 - National Acad Sciences
An association of the histidine auxotroph of Salmonella typhimurium (strain TA1538) within the gastrointestinal tract of otherwise germfree Sprague-Dawley rats is maintained during …
Number of citations: 32 www.pnas.org
EK Weisburger - NCI Monograph, 1982 - books.google.com
A brief history of the development of synthetic dyes derived from aromatic amines is given and the later consequences on workers' health. Metabolic studies and carcinogenicity tests of …
Number of citations: 26 books.google.com
RE Brouns, M Poot, R De Vrind, T Hoek-Kon… - … and Related Subjects, 1979 - Elsevier
When suspensions of freshly isolated rat hepatocytes were exposed to a number of carcinogenic compounds, it was possible to measure an increased UDS by a rapid procedure via …
Number of citations: 47 www.sciencedirect.com
JH Weisburger, M Nagao, K Wakabayashi, A Oguri - Cancer letters, 1994 - Elsevier
Heterocyclic amines (HCAs), formed during the cooking of meats and fish, are thought to be the genotoxic carcinogens associated with important types of human cancer in meat-eating …
Number of citations: 125 www.sciencedirect.com
N Takemura, C Hashida, M Terasawa - British Journal of Cancer, 1974 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Experiment No. 1 Group 1.-Thirty weanling inbred female rats of the Wistar strain were housed in pairs in a metal cage and a 25% proteindiet (Oriental Co.…
Number of citations: 55 www.ncbi.nlm.nih.gov
JV Newman, T Kosaka, BJ Sheppard… - The Journal of …, 2001 - academic.oup.com
The Min mouse, which has a germ line mutation in 1 allele of the Apc tumor suppressor gene, is a model for the early steps in human colorectal cancer. Helicobacter pylori infection, a …
Number of citations: 175 academic.oup.com

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